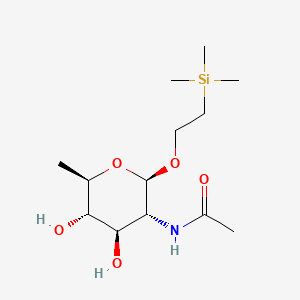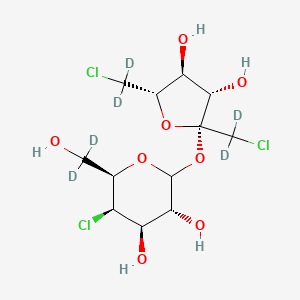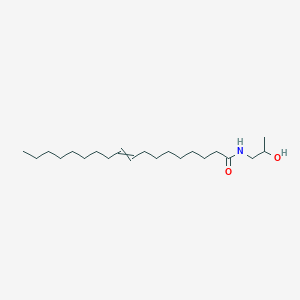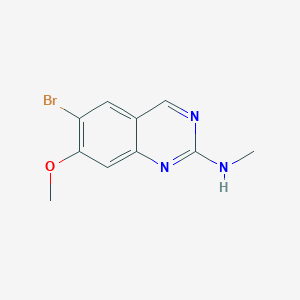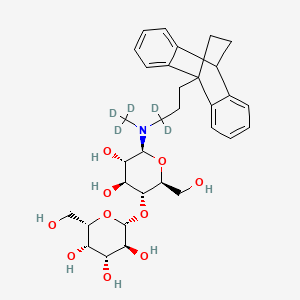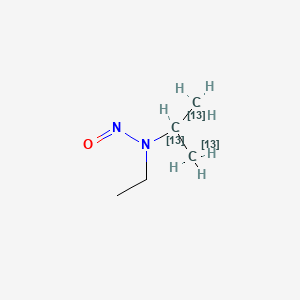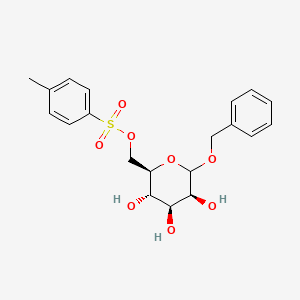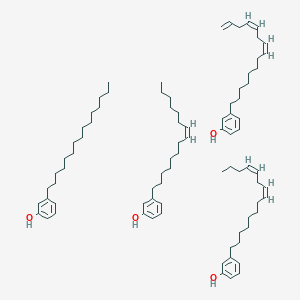
Cyclobutanemethanol, 1-(4-pyridinyl)-, 1-methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Pyridin-4-ylcyclobutyl)methyl methanesulfonate is an organic compound that features a cyclobutyl ring attached to a pyridine moiety, with a methanesulfonate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-pyridin-4-ylcyclobutyl)methyl methanesulfonate typically involves the reaction of (1-pyridin-4-ylcyclobutyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining the anhydrous conditions required for the reaction.
Types of Reactions:
Substitution Reactions: (1-Pyridin-4-ylcyclobutyl)methyl methanesulfonate can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by various nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include (1-pyridin-4-ylcyclobutyl)methyl amines, thiols, or ethers.
Oxidation Products: Sulfoxides and sulfones are the major products formed during oxidation reactions.
Applications De Recherche Scientifique
(1-Pyridin-4-ylcyclobutyl)methyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms where methanesulfonate esters act as substrates or inhibitors.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-pyridin-4-ylcyclobutyl)methyl methanesulfonate involves its interaction with nucleophiles or oxidizing agents. The methanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. In biological systems, it can act as an inhibitor by forming covalent bonds with active site residues of enzymes, thereby blocking their activity.
Comparaison Avec Des Composés Similaires
(1-Pyridin-4-ylcyclobutyl)methanol: This compound is a precursor in the synthesis of (1-pyridin-4-ylcyclobutyl)methyl methanesulfonate.
Cyclobutylmethyl Methanesulfonate: Lacks the pyridine ring but shares the cyclobutyl and methanesulfonate moieties.
Pyridin-4-ylmethyl Methanesulfonate: Contains the pyridine and methanesulfonate groups but lacks the cyclobutyl ring.
Uniqueness: (1-Pyridin-4-ylcyclobutyl)methyl methanesulfonate is unique due to the combination of the cyclobutyl ring and the pyridine moiety, which can impart distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
858036-04-1 |
|---|---|
Formule moléculaire |
C11H15NO3S |
Poids moléculaire |
241.31 g/mol |
Nom IUPAC |
(1-pyridin-4-ylcyclobutyl)methyl methanesulfonate |
InChI |
InChI=1S/C11H15NO3S/c1-16(13,14)15-9-11(5-2-6-11)10-3-7-12-8-4-10/h3-4,7-8H,2,5-6,9H2,1H3 |
Clé InChI |
KEKSXMPBOFATCW-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCC1(CCC1)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13841093.png)
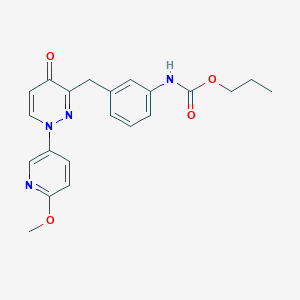
![1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanol](/img/structure/B13841099.png)
